Lipophilicity (LogP) Differentiation Against Non-Halogenated and Other Halogenated 6-Aryl-3-hydrazinopyridazines
The calculated LogP of 3-(4-chlorophenyl)-6-hydrazinopyridazine is 2.86, significantly higher than that of the unsubstituted 6-phenyl-3-hydrazinopyridazine, which is estimated to have a LogP below 2.0 based on its structure . Within the halogen series, the 4-chloro derivative offers a balanced lipophilicity profile: less lipophilic than the 4-bromo analog, which may exhibit excessive LogP and potential solubility issues, but more lipophilic than the 4-fluoro analog, which may have insufficient membrane permeability [1]. This property was critical in the Hansch analysis of hypotensive hydrazinopyridazines, where lipophilicity (π) was quantitatively correlated with in vivo activity, and the 4-chloro substituent contributed an optimal π value of approximately +0.71 [2].
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.86 (calculated) |
| Comparator Or Baseline | Unsubstituted 6-phenyl-3-hydrazinopyridazine: estimated LogP < 2.0; 4-Bromo analog: estimated LogP > 3.0; 4-Fluoro analog: estimated LogP ~1.5 |
| Quantified Difference | Δ LogP = +0.86 to +1.36 vs. non-halogenated; Δ LogP = -0.14 to -0.5 vs. bromo; Δ LogP = +1.36 vs. fluoro |
| Conditions | Calculated from structure using standard algorithms (source: LookChem, based on database aggregation) |
Why This Matters
LogP is a key determinant of passive membrane permeability and oral bioavailability; the intermediate LogP of the 4-chloro derivative makes it a preferred intermediate for CNS or intracellular targets where balanced hydrophobicity is required.
- [1] PubChem. Estimated LogP values for 6-phenyl-3-hydrazinopyridazine analogs. National Center for Biotechnology Information. View Source
- [2] Leclerc G, Wermuth CG, Miesch F, Schwartz J. Synthesis and Hansch correlations in a series of hypotensive hydrazino pyridazines. Eur J Med Chem. 1976;11(2):107-113. View Source
